1-(3-Bromophenyl)bicyclo[1.1.1]pentane
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Overview
Description
1-(3-Bromophenyl)bicyclo[1.1.1]pentane is a compound that features a bicyclo[1.1.1]pentane core with a bromophenyl group attached at the 1-position. This compound is part of a class of molecules known for their unique three-dimensional structure, which imparts distinct physicochemical properties. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for benzene rings, tert-butyl groups, and alkynes in medicinal chemistry .
Mechanism of Action
Target of Action
It is known that bicyclo[111]pentane (BCP) derivatives, which include 1-(3-Bromophenyl)bicyclo[111]pentane, are used as bioisosteres in drug molecules . Bioisosteres are compounds or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. They are used in drug design to increase the diversity of chemical structures, and to improve properties such as potency, selectivity, or pharmacokinetic profile .
Mode of Action
It is known that bcp derivatives can influence the permeability, aqueous solubility, and in vitro metabolic stability of drug molecules . This suggests that 1-(3-Bromophenyl)bicyclo[1.1.1]pentane may interact with its targets to alter these properties, potentially enhancing the efficacy of the drug molecules it is incorporated into .
Biochemical Pathways
Given its role as a bioisostere in drug molecules, it can be inferred that the compound may influence a variety of biochemical pathways depending on the specific drug molecule it is incorporated into .
Pharmacokinetics
It is known that bcp derivatives can improve the aqueous solubility, permeability, and in vitro metabolic stability of drug molecules . These properties are crucial for the bioavailability of a drug, suggesting that this compound may enhance the bioavailability of the drug molecules it is part of .
Result of Action
As a bioisostere in drug molecules, it is likely to contribute to the overall therapeutic effects of the drug molecules it is incorporated into .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence its action and stability .
Biochemical Analysis
Biochemical Properties
They can participate in cooperative photoredox and N-heterocyclic carbene catalysis
Cellular Effects
Bcps are known to influence cell function . They can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Bcps are known to exert their effects at the molecular level . They can participate in reactions involving radicals derived from diazo esters to perform an addition reaction onto [1.1.1]propellane to afford BCP radicals
Preparation Methods
The synthesis of 1-(3-Bromophenyl)bicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the radical addition of bromophenyl groups to [1.1.1]propellane, a strained bicyclic compound. This reaction can be carried out under mild conditions using light as an initiator . Industrial production methods often involve continuous flow processes to generate [1.1.1]propellane on demand, which can then be derivatized into various bicyclo[1.1.1]pentane species .
Chemical Reactions Analysis
1-(3-Bromophenyl)bicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or alcohols, and reduction to remove the bromine atom.
Radical Reactions: The bicyclo[1.1.1]pentane core is prone to radical reactions due to its strained nature.
Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. Major products formed from these reactions include substituted bicyclo[1.1.1]pentanes, alcohols, and ketones .
Scientific Research Applications
1-(3-Bromophenyl)bicyclo[1.1.1]pentane has several applications in scientific research:
Medicinal Chemistry: It is used as a bioisostere to improve the pharmacokinetic properties of drug candidates, such as solubility and metabolic stability.
Materials Science: The compound’s unique structure makes it useful in the development of molecular rods, rotors, and supramolecular linker units.
Chemical Biology: It serves as a building block for the synthesis of biologically active molecules, including peptides and nucleosides.
Industrial Chemistry: The compound is used in the synthesis of advanced materials and as an intermediate in various chemical processes.
Comparison with Similar Compounds
1-(3-Bromophenyl)bicyclo[1.1.1]pentane is unique due to its bicyclo[1.1.1]pentane core, which provides distinct three-dimensional properties. Similar compounds include:
1,3-Diiodobicyclo[1.1.1]pentane: Used as an intermediate in various chemical reactions.
1-(4-Bromophenyl)bicyclo[1.1.1]pentane: Similar structure but with the bromophenyl group at the 4-position.
1-(3-Chlorophenyl)bicyclo[1.1.1]pentane: Similar structure with a chlorine atom instead of bromine.
These compounds share the bicyclo[1.1.1]pentane core but differ in their substituents, which can lead to variations in their chemical reactivity and applications.
Properties
IUPAC Name |
1-(3-bromophenyl)bicyclo[1.1.1]pentane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Br/c12-10-3-1-2-9(4-10)11-5-8(6-11)7-11/h1-4,8H,5-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBPBNBUHXZZHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)C3=CC(=CC=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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